
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate.
Reduction: Ethyl 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate.
Substitution: Ethyl 4-(4-substituted-naphthalen-1-yl)-4-oxobutanoate.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit tubulin polymerization inhibition and have been studied for their anticancer activities.
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives: These compounds have shown potential in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research and drug development.
Propriétés
Numéro CAS |
5345-90-4 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C17H18O4/c1-3-21-17(19)11-9-15(18)13-8-10-16(20-2)14-7-5-4-6-12(13)14/h4-8,10H,3,9,11H2,1-2H3 |
Clé InChI |
ZANAWDHMJCXINC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


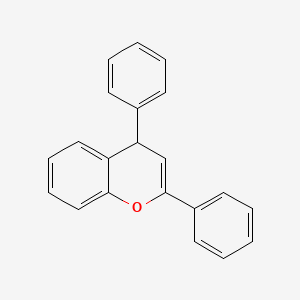
![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
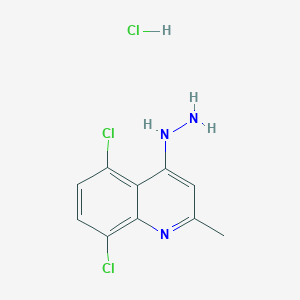
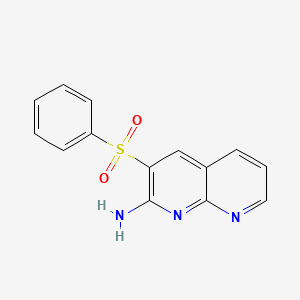

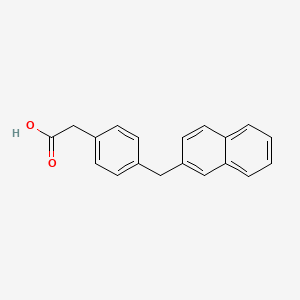

![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
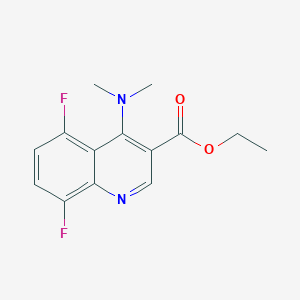
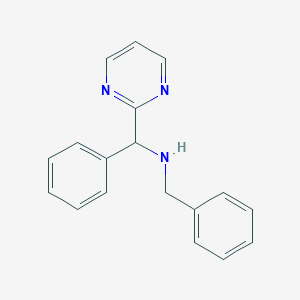

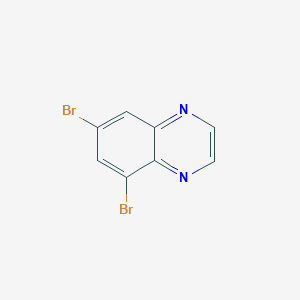
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
